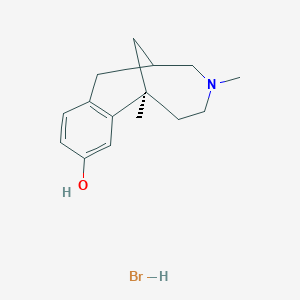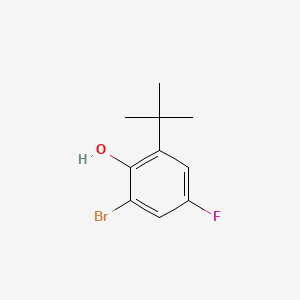
2-Bromo-6-(t-butyl)-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(t-butyl)-4-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and a t-butyl group attached to a phenol ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(t-butyl)-4-fluorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 6-(t-butyl)-4-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(t-butyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(t-butyl)-4-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition. Its halogenated structure may also make it useful in probing biological pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications may involve the compound as a lead structure for developing new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(t-butyl)-4-fluorophenol depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its halogen and phenol groups, affecting their activity or function. The t-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme inhibition to receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorophenol: Lacks the t-butyl group, which can affect its reactivity and applications.
6-(t-butyl)-4-fluorophenol: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
2-Bromo-6-(t-butyl)phenol: Lacks the fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
2-Bromo-6-(t-butyl)-4-fluorophenol is unique due to the combination of bromine, fluorine, and t-butyl substituents on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications. The presence of multiple halogens and a bulky t-butyl group can influence its reactivity, stability, and interactions with biological targets, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H12BrFO |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
2-bromo-6-tert-butyl-4-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI-Schlüssel |
DHSMIOYDMPIIFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


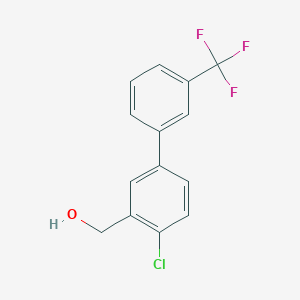
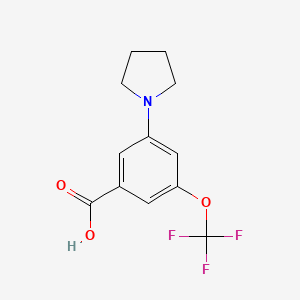
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)


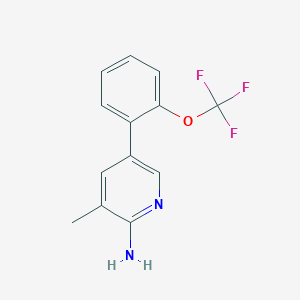

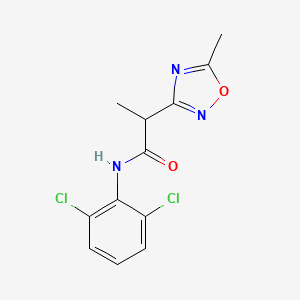

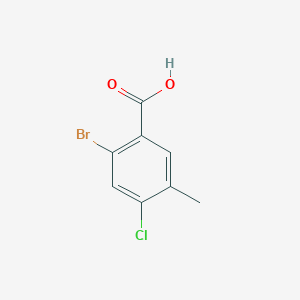
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
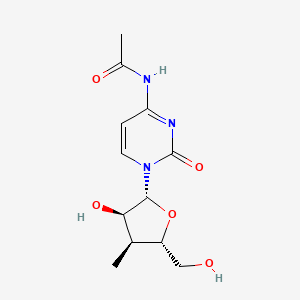
![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
